molecular formula C10H6N4O2 B2731904 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 849542-14-9

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

Cat. No.: B2731904
CAS No.: 849542-14-9
M. Wt: 214.184
InChI Key: QBKBTZARDLEVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of tetrazole and quinoline.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, various nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted tetrazolo[1,5-a]quinoline derivatives with various functional groups.

Mechanism of Action

Properties

IUPAC Name

tetrazolo[1,5-a]quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBTZARDLEVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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